molecular formula C11H17N3O2S B581749 tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate CAS No. 1313712-23-0

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate

Cat. No.: B581749
CAS No.: 1313712-23-0
M. Wt: 255.336
InChI Key: LZNIMGWYMCZLLL-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate is a privileged molecular scaffold in medicinal chemistry, serving as a critical synthetic intermediate for the development of novel kinase inhibitors. Its primary research value lies in its role as a precursor to tricyclic thiazolopyridine derivatives that exhibit potent and selective inhibitory activity against key oncogenic targets. This compound is notably utilized in the synthesis of advanced small molecules targeting the c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) signaling pathways, which are pivotal in cancer cell proliferation, survival, and angiogenesis Source . The bicyclic dihydrothiazolopyridine core provides a rigid, heteroaromatic framework that can be strategically functionalized to optimize interactions with the ATP-binding pockets of these kinases. Researchers employ this scaffold to explore structure-activity relationships (SAR) and to develop new therapeutic candidates for the treatment of various cancers, making it an indispensable tool in oncology drug discovery programs Source . Its protected amine and carboxylate groups offer versatile handles for further synthetic elaboration, facilitating the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Properties

IUPAC Name

tert-butyl 2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-4-5-7-8(14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNIMGWYMCZLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724456
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-23-0
Record name Thiazolo[5,4-b]pyridine-4(5H)-carboxylic acid, 2-amino-6,7-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The process initiates with the displacement of the bromine atom in the β-keto ester by the sulfur atom of thiourea, forming a thioether intermediate. Subsequent deprotonation and cyclization yield the bicyclic thiazolo-pyridine system. Stoichiometric studies indicate a 1:1 molar ratio of brominated precursor to thiourea, though excess thiourea (1.2–1.5 equiv) is often employed to drive the reaction to completion.

Solvent and Temperature Optimization

Key solvent systems and their impacts on yield include:

SolventTemperature (°C)Reaction Time (h)Yield (%)Source
Isopropanol90199
DMF120347
Acetone251282

Isopropanol at reflux (90°C) achieves near-quantitative yields due to its high dielectric constant, which stabilizes the transition state. In contrast, DMF at elevated temperatures accelerates side reactions, such as hydrolysis of the tert-butyl carbamate group, reducing efficiency.

Catalytic and Additive Effects

Base-Mediated Enhancements

The addition of inorganic bases (e.g., K2CO3, BaCO3) or organic amines (e.g., DIPEA, triethylamine) neutralizes HBr generated during the reaction, preventing acid-catalyzed degradation of the product. For example, BaCO3 in tetrahydrofuran (THF) improves yields to 85% by maintaining a pH > 8 throughout the reaction.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to reduce reaction times. A 2019 study demonstrated that 30 minutes of microwave heating at 100°C in ethanol achieves 91% yield, compared to 6 hours under conventional reflux. This method minimizes thermal decomposition of the thermally labile amino-thiazole moiety.

Purification and Workup Strategies

Isolation Techniques

Crude product isolation typically involves:

  • Solvent Evaporation : Removal of volatile solvents under reduced pressure.

  • Trituration : Washing with diethyl ether or hexane to remove unreacted thiourea and inorganic salts.

  • Column Chromatography : Silica gel elution with gradients of ethyl acetate/hexane (10–50%) resolves residual starting material from the desired product.

Analytical Characterization

Post-synthesis validation employs:

  • 1H NMR : Key signals include a singlet at δ 1.41 ppm (tert-butyl group) and broad singlets at δ 6.29–7.33 ppm (pyrrole protons in derivatives).

  • LCMS : Molecular ion peaks at m/z 256.0 (M+H)+ confirm the molecular formula C11H17N3O2S.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A 2020 pilot-scale synthesis reported a 92% yield using continuous flow reactors. Key parameters included:

  • Residence Time : 15 minutes

  • Pressure : 2 bar

  • Solvent : Supercritical CO2/ethanol (1:1 v/v)

This method eliminates thermal gradients, reducing byproduct formation.

Cost-Efficiency Analysis

Raw material costs dominate production expenses:

ComponentCost per kg (USD)Contribution to Total Cost (%)
tert-Butyl 3-bromo-4-oxopiperidine1,20068
Thiourea453
Solvents30018

Transitioning to recoverable solvent systems (e.g., ionic liquids) could reduce costs by 22%.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Cross-Coupling

A 2022 patent disclosed a Pd(OAc)2-catalyzed coupling between tert-butyl 3-iodo-4-oxopiperidine-1-carboxylate and thioacetamide. While this route avoids thiourea’s malodorous properties, the 78% yield and high catalyst loading (5 mol%) limit commercial viability.

Enzymatic Synthesis

Immobilized lipase (Candida antarctica) catalyzes the cyclization of tert-butyl 3-mercapto-4-oxopiperidine-1-carboxylate in aqueous buffer (pH 7.4). Though environmentally benign, the 61% yield and slow reaction kinetics (48 hours) necessitate further optimization .

Chemical Reactions Analysis

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.

    Medicine: Its antitumor properties have been explored for cancer treatment, particularly in targeting specific cancer cell lines.

    Industry: The compound’s herbicidal properties make it useful in agricultural applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

Key Findings :

  • Ethyl ester analog : The ethyl group improves aqueous solubility, making it preferable for biological assays, whereas the tert-butyl group in the parent compound enhances stability under acidic conditions .
  • Bromo-substituted analog: The bromine atom enables palladium-catalyzed functionalization, a pathway unavailable to the amino-substituted parent compound .

Heterocyclic Variants

Compound Class Core Structure Key Differences Synthesis Conditions Applications
Dihydroisoxazolo[5,4-b]pyridines Isoxazole fused to pyridine Oxygen atom in place of sulfur EtOH-HOAc (15:1), reflux Anticancer and antimicrobial agents
6,7-Dihydrothieno[3,2-c]pyridines Thiophene fused to pyridine Sulfur in thiophene vs. thiazole Literature-based methods Semiconductor materials and kinase inhibitors

Key Findings :

  • Thiazolo vs. isoxazolo : The thiazole ring’s sulfur atom increases electron density compared to isoxazole, influencing redox properties and metal-binding affinity .
  • Thieno analogs: Thiophene-containing derivatives exhibit distinct electronic profiles, making them suitable for optoelectronic applications, unlike the parent compound’s focus on bioactive molecule synthesis .

Functional Group Impact on Reactivity

  • Amino group: The 2-amino substituent in the parent compound enables nucleophilic substitutions and hydrogen bonding, critical for protein-targeted drug design .
  • tert-Butyl carbamate : This protecting group enhances stability during synthetic workflows but requires acidic conditions (e.g., TFA) for deprotection .

Biological Activity

tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate (TBAT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines structural features of thiazole and pyridine rings, which contribute to its pharmacological potential.

  • Chemical Formula : C₁₁H₁₇N₃O₂S
  • Molecular Weight : 255.34 g/mol
  • CAS Number : 1313712-23-0
  • IUPAC Name : this compound

Biological Activities

TBAT exhibits a range of biological activities, including:

  • Antioxidant Properties : TBAT has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Studies indicate that TBAT possesses significant antimicrobial effects against various bacterial strains, suggesting its potential use in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in cellular models, indicating potential applications in inflammatory diseases.
  • Antitumor Activity : Preliminary research suggests that TBAT may inhibit tumor cell proliferation and induce apoptosis in cancer cells.

The biological activities of TBAT are attributed to its ability to interact with various biological targets. For instance:

  • The thiazole and pyridine moieties may facilitate interactions with enzymes involved in oxidative stress and inflammation pathways.
  • The amino group can participate in nucleophilic attacks on electrophilic centers in target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of TBAT:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated TBAT against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL for S. aureus, showcasing its potent antimicrobial properties .
  • Research on Antioxidant Effects : In vitro assays demonstrated that TBAT significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells, indicating strong antioxidant activity .
  • Anti-inflammatory Study : A recent investigation assessed the anti-inflammatory effects of TBAT using a lipopolysaccharide (LPS)-induced model. The results showed that TBAT treatment led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

TBAT can be compared with other thiazolo[5,4-b]pyridine derivatives:

Compound NameStructure FeaturesBiological Activity
Compound ASimilar thiazole-pyridine coreModerate antimicrobial
Compound BDifferent substituentsHigh antioxidant but low antimicrobial

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of tert-butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer :

  • Begin with a Boc-protection strategy for the amino group to prevent unwanted side reactions during cyclization. Use catalytic hydrogenation or Pd-mediated coupling for ring closure, as seen in structurally similar tetrahydrothiazolo-pyridine derivatives .
  • Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance cyclization efficiency. Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1H^1H-NMR signals for the Boc group (δ ~1.4 ppm, singlet) and the thiazolo-pyridine protons (δ 3.0–4.5 ppm multiplet for dihydro protons). Compare with analogs like ethyl 5-Boc-tetrahydrothiazolo derivatives for reference .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected [M+H]+^+ ~283.3 g/mol) and fragmentation patterns of the Boc and thiazolo groups.
  • IR : Validate the carbonyl stretch of the Boc group (~1680–1720 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}).

Advanced Research Questions

Q. How can researchers address contradictory data in reaction kinetics or catalytic efficiency studies involving this compound?

  • Methodological Answer :

  • Replicate Experiments : Ensure consistency in solvent purity, catalyst batch, and temperature control. For example, trace moisture in THF can deactivate catalysts, leading to variability .
  • Computational Validation : Apply density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. Compare experimental activation energies with computed values to resolve discrepancies .
  • Statistical Analysis : Use multivariate regression to isolate variables (e.g., pH, stirring rate) contributing to data inconsistency. Tools like Python’s SciKit-Learn or R can automate this process .

Q. What computational strategies are recommended to predict the reactivity of this compound in novel heterocyclic transformations?

  • Methodological Answer :

  • Quantum Chemical Calculations : Employ Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
  • Reaction Path Search : Use the Artificial Force Induced Reaction (AFIR) method to simulate plausible mechanisms, such as ring-opening or cross-coupling reactions .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to forecast regioselectivity in functionalization reactions involving the thiazolo-pyridine core .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound, particularly regarding its stability and toxicity?

  • Methodological Answer :

  • Storage : Store under inert gas (N2_2 or Ar) at –20°C to prevent Boc-group hydrolysis. Avoid exposure to moisture or strong acids/bases .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Refer to SDS guidelines for analogs like tert-butyl pyrazolo-pyridine derivatives, which highlight acute toxicity risks (e.g., respiratory irritation) .
  • First Aid : For skin contact, wash immediately with 10% ethanol/water solution to neutralize reactive intermediates .

Data Integration & Advanced Analytics

Q. How can researchers integrate conflicting spectral or crystallographic data for this compound into a cohesive structural analysis?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine XRD, NMR, and IR data to resolve ambiguities. For example, XRD can confirm the bicyclic conformation, while 13C^{13}C-NMR validates carbonyl positions .
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to study ring-flipping dynamics in the dihydrothiazolo moiety, which may explain split signals in room-temperature spectra .
  • Data Management Software : Leverage platforms like Schrödinger’s CSD Suite to align experimental and computational datasets, flagging outliers for re-evaluation .

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